1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a dinitrobenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment to Piperazine: The benzodioxole moiety is then linked to a piperazine ring via a nucleophilic substitution reaction.
Introduction of the Dinitrobenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,5-dinitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity or block receptor binding, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Shares the benzodioxole moiety but lacks the piperazine and dinitrobenzoyl groups.
1-(2H-1,3-BENZODIOXOL-5-YL)-2-(2-PHENYLETHOXY)ETHAN-1-AMINE: Contains a similar benzodioxole structure but with different functional groups.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a dinitrobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N4O7 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C19H18N4O7/c24-19(14-8-15(22(25)26)10-16(9-14)23(27)28)21-5-3-20(4-6-21)11-13-1-2-17-18(7-13)30-12-29-17/h1-2,7-10H,3-6,11-12H2 |
InChI Key |
ZWDAAUDAUHQEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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